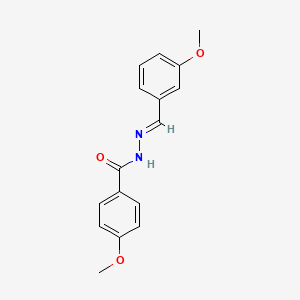

4-methoxy-N'-(3-methoxybenzylidene)benzohydrazide

Description

Properties

CAS No. |

303065-75-0 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

4-methoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C16H16N2O3/c1-20-14-8-6-13(7-9-14)16(19)18-17-11-12-4-3-5-15(10-12)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ |

InChI Key |

FUPRCIAXZXCDEG-GZTJUZNOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Step 1: Preparation of 4-Methoxybenzohydrazide

The precursor 4-methoxybenzohydrazide (1a) is synthesized from methyl 4-methoxybenzoate . The reaction involves refluxing methyl 4-methoxybenzoate with hydrazine hydrate in methanol for 2–6 hours, followed by recrystallization .

Reaction Conditions :

Step 2: Condensation with 3-Methoxybenzaldehyde

The hydrazide reacts with 3-methoxybenzaldehyde in the presence of methanol and catalytic acetic acid. The reaction proceeds via nucleophilic addition of the hydrazide’s amine group to the aldehyde’s carbonyl, forming an imine intermediate, followed by elimination of water to yield the hydrazone .

Reaction Conditions :

-

Reagents : 4-Methoxybenzohydrazide, 3-methoxybenzaldehyde, methanol, acetic acid.

-

Configuration : The C=N bond adopts the E-configuration , as confirmed by spectroscopic and crystallographic studies .

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| FT-IR | Stretching bands for C=O (amide) and C=N (hydrazone) at ~1605 cm⁻¹ and ~1497 cm⁻¹ . |

| ¹H-NMR | - δ 11.8 ppm (s, 1H, NH) |

text- δ 8.5 ppm (s, 1H, N=CH-Ar) - δ 7.9 ppm (d, J=8.4 Hz, 2H, aromatic protons)[5]. |

| ¹³C-NMR | δ 162 ppm (CO), δ 148 ppm (C=N), and signals for methoxy groups (δ 55 ppm) . |

Molecular Formula and Weight

Reaction Mechanism

The synthesis mechanism involves two stages:

-

Formation of the Hydrazide :

Methyl 4-methoxybenzoate undergoes nucleophilic acyl substitution with hydrazine hydrate, releasing methanol. -

Condensation with Aldehyde :

The hydrazide’s amine attacks the aldehyde’s carbonyl, forming an imine intermediate. Subsequent dehydration eliminates water, stabilizing the E-configuration of the C=N bond .

Biological and Chemical Significance

While the query focuses on chemical reactions, related studies highlight that such hydrazones exhibit:

-

Antimicrobial activity (e.g., against S. aureus and E. coli) .

-

Anti-inflammatory properties , though specific data for this compound are not detailed in the provided sources .

This synthesis protocol and characterization align with established methods for benzohydrazide derivatives, emphasizing the importance of catalysts like acetic acid and the stability of the E-configuration in the product .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-methoxy-N'-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-methoxybenzaldehyde. The compound can be characterized using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, in one study, the IR spectrum indicated characteristic peaks corresponding to the imine (C=N) and carbonyl (C=O) functional groups, confirming the formation of the hydrazone structure .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial and fungal strains. For example, a series of benzohydrazide derivatives were tested for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some derivatives exhibiting significant inhibition at low concentrations .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| E. coli | 75 µg/mL | |

| C. albicans | 100 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. One study reported that derivatives of benzohydrazide exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving the induction of oxidative stress and disruption of mitochondrial function .

Table 2: Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Induction of apoptosis | HeLa (cervical cancer) | 20 |

| Cytotoxic effects | MCF-7 (breast cancer) | 15 |

| Mechanism of action | A549 (lung cancer) | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Table 3: Anti-inflammatory Effects

| Compound | Inflammatory Model | Effect |

|---|---|---|

| This compound | RAW264.7 macrophages | Decreased TNF-α production |

| LPS-induced inflammation | Reduced IL-6 levels |

Case Studies and Insights

Several case studies have documented the applications of benzohydrazide derivatives in drug development:

- Case Study 1: A study focused on the synthesis of various benzohydrazide derivatives aimed at targeting multidrug-resistant bacterial strains. The compounds were screened for their ability to inhibit efflux pumps, which are often responsible for antibiotic resistance .

- Case Study 2: Another research effort investigated the use of these derivatives in treating Alzheimer’s disease by inhibiting acetylcholinesterase activity, suggesting a neuroprotective role for some compounds .

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Table 1: Structural and Substituent Effects

Key Observations :

- Electron-donating groups (e.g., OCH₃) stabilize the hydrazone via resonance, while electron-withdrawing groups (e.g., NO₂) increase reactivity for nucleophilic attacks .

- Bulkier substituents (e.g., indole, naphthalene) reduce melting points and improve lipophilicity, critical for membrane penetration in bioactive compounds .

Table 2: Comparative Bioactivity Profiles

Key Observations :

- Metal complexes exhibit enhanced bioactivity due to improved target binding via coordination. For example, Cu²⁺ complexes show 28-fold higher urease inhibition than the parent ligand .

- Electron-deficient aromatic rings (e.g., nitro-substituted derivatives) demonstrate stronger antibacterial effects due to increased electrophilicity .

Computational and Crystallographic Studies

Table 3: Computational Parameters and Hydrogen-Bonding Interactions

Biological Activity

4-Methoxy-N'-(3-methoxybenzylidene)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound involves the condensation of 4-methoxybenzohydrazide with 3-methoxybenzaldehyde. The resulting compound has been characterized using various spectroscopic methods, including NMR and X-ray crystallography, which confirm the formation of the desired hydrazone structure. The crystal structure reveals two independent molecules in the asymmetric unit, indicating potential polymorphism in solid-state forms .

Antiglycation Activity

In vitro studies have demonstrated that derivatives of benzohydrazides, including this compound, exhibit antiglycation properties. The compound was tested for its ability to inhibit glycation of proteins, a process implicated in diabetic complications. It showed weak activity with an IC50 value of approximately 216.52 µM, which is comparable to other known antiglycation agents like rutin (IC50 = 294.46 µM) .

α-Glucosidase Inhibition

The compound was also evaluated for its α-glucosidase inhibitory activity, which is relevant for managing postprandial blood glucose levels in diabetes. Results indicated a modest inhibition rate of 7.30 ± 2.85% at a concentration of 100 mg/mL, suggesting that while it possesses some inhibitory capacity, it may not be potent enough for therapeutic applications without further modifications .

Antimicrobial Activity

Hydrazone derivatives have been noted for their antimicrobial properties. Although specific data on the antimicrobial efficacy of this compound were not detailed in the search results, related compounds have shown significant activity against various bacterial strains. For instance, certain benzohydrazides have demonstrated minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL against Staphylococcus aureus and other pathogens .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with benzohydrazide derivatives:

- Anticancer Properties : Some hydrazone derivatives have been tested against multiple cancer cell lines (e.g., HepG2, LN-229) using the MTT assay to evaluate cell viability. These studies suggest potential anticancer applications; however, specific results for our compound remain limited .

- Anti-inflammatory Effects : A subset of methoxy-substituted hydrazones has been reported to exhibit anti-inflammatory effects in various models, indicating a broader therapeutic potential beyond glycation inhibition .

Q & A

Basic Research Question

- Xanthine oxidase (XO) inhibition : Derivatives like N'-(3-methoxybenzylidene)-4-nitrobenzohydrazide show IC₅₀ values comparable to allopurinol, attributed to nitro group electron-withdrawing effects .

- Antimicrobial activity : Copper(II) complexes exhibit enhanced antibacterial efficacy due to metal-ligand coordination .

- Insulin-enhancing effects : Vanadium(V) complexes demonstrate potential in glucose metabolism modulation .

How can synthesis conditions be optimized to improve yield and crystallinity?

Advanced Research Question

Optimization strategies include:

- Solvent selection : Methanol-water (9:1) promotes crystal growth via hydrogen bonding .

- Catalyst screening : Substituting ortho-phosphoric acid with acetic acid reduces side reactions .

- Reaction time : Extended reflux (>6 hours) may enhance imine bond formation but risks decomposition .

How can contradictions in structural data (e.g., XRD vs. NMR) be resolved?

Advanced Research Question

- Multi-technique validation : Cross-validate XRD-derived bond angles with DFT-calculated geometries .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., E/Z isomerism) that XRD might miss .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O, C–H···O) to explain packing discrepancies .

What structural features enhance xanthine oxidase inhibitory activity?

Advanced Research Question

- Electron-withdrawing substituents : Nitro groups at the 4-position increase XO binding via dipole interactions with the molybdenum center .

- Planarity : A dihedral angle <10° between aromatic rings improves π-π stacking with active-site residues (e.g., Phe914) .

- Hydrazide conformation : Antiperiplanar C–N–N–C torsion angles (~174°) align the molecule for optimal hydrogen bonding .

What computational methods are used to predict binding modes with biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with XO (PDB: 1N5X), prioritizing residues like Arg880 and Glu802 .

- MD simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to guide analog design .

How does crystal packing influence the compound’s stability and reactivity?

Advanced Research Question

- Hydrogen-bond networks : O–H···O and N–H···O interactions form 2D sheets, enhancing thermal stability (e.g., up to 506 K) .

- π-π stacking : Parallel-displaced aromatic rings (3.5–4.0 Å spacing) reduce photooxidation susceptibility .

- Hydration effects : Monohydrate forms (e.g., CCDC-1477846) exhibit higher solubility than anhydrous crystals .

What strategies are used to design metal complexes of this compound for enhanced bioactivity?

Advanced Research Question

- Coordination geometry : Cu(II) complexes adopt square-planar geometries, improving DNA intercalation and ROS generation .

- Ligand denticity : Bidentate (N,O) binding to vanadium(V) enhances insulin-mimetic activity by mimicking phosphate groups .

- Redox tuning : Mn(II/III) complexes leverage metal-centered redox cycles for antioxidant effects .

How is experimental phasing applied in crystallographic studies of derivatives?

Advanced Research Question

- SHELX pipelines : SHELXC/D/E rapidly phase high-resolution data (<1.0 Å) via charge-flipping algorithms, even for twinned crystals .

- Anomalous scattering : Heavy-atom derivatives (e.g., bromine-substituted analogs) enable SAD/MAD phasing .

- Refinement constraints : SHELXL applies TLS models to account for anisotropic displacement in hydrated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.